molecular formula C8H6BrFO2S B14763278 3-Bromo-2-fluoro-6-(methylthio)benzoic acid

3-Bromo-2-fluoro-6-(methylthio)benzoic acid

Cat. No.: B14763278
M. Wt: 265.10 g/mol
InChI Key: XTPFCBUHFRGUDI-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6BrFO2S It is a derivative of benzoic acid, featuring bromine, fluorine, and a methylthio group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-(methylthio)benzoic acid, followed by bromination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-fluoro-6-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and methylthio groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-(methylthio)benzoic acid is unique due to the specific combination of bromine, fluorine, and methylthio substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6BrFO2S

Molecular Weight

265.10 g/mol

IUPAC Name

3-bromo-2-fluoro-6-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

XTPFCBUHFRGUDI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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